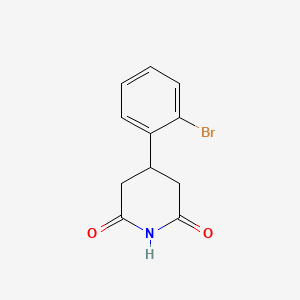

4-(2-Bromophenyl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

4-(2-bromophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-4-2-1-3-8(9)7-5-10(14)13-11(15)6-7/h1-4,7H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELSMZSISXNIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734526 | |

| Record name | 4-(2-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99983-26-3 | |

| Record name | 4-(2-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emergence of Bromophenyl-Piperidine-2,6-Diones: A Technical Guide to their Core Biological Activity as Cereblon E3 Ligase Modulators

Introduction

In the landscape of modern drug discovery, the piperidine-2,6-dione scaffold has emerged as a cornerstone for the development of novel therapeutics. This chemical motif is the core of immunomodulatory imide drugs (IMiDs), a class that includes the notorious yet therapeutically significant thalidomide and its more refined analogs, lenalidomide and pomalidomide[1][2]. This guide delves into the biological activity of a specific subset of these molecules: bromophenyl-piperidine-2,6-diones. While the initial query focused on the 4-(2-Bromophenyl)piperidine-2,6-dione isomer, the available scientific literature points to a more extensively studied analog, 3-(4-bromophenyl)piperidine-2,6-dione , as a prototypical example of this class. The primary biological function of these compounds lies in their ability to act as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, a key player in the ubiquitin-proteasome system that governs protein homeostasis[1][3]. This activity has positioned them as critical components in the rapidly advancing field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs)[4][5]. This guide will provide an in-depth exploration of the synthesis, mechanism of action, and applications of these compounds, with a focus on their role as CRBN ligands for researchers, scientists, and professionals in drug development.

Chemical and Synthetic Overview

The core structure of bromophenyl-piperidine-2,6-diones consists of a piperidine ring with two ketone groups at positions 2 and 6, and a brominated phenyl group attached to the piperidine ring. The position of this substituent and the bromine on the phenyl ring are critical for biological activity.

General Synthesis of Piperidine-2,6-dione Derivatives

The synthesis of substituted piperidine-2,6-diones can be achieved through various synthetic routes. A common approach involves the cyclization of substituted glutaric acid derivatives. For instance, the synthesis of 3-substituted piperidine-2,6-diones can be accomplished under transition-metal-free conditions, highlighting the practicality of these methods for generating diverse analogs[6]. The synthesis of the parent piperidine-2,6-dione can be a starting point, followed by bromination[7].

A representative synthetic pathway to a bromophenyl-piperidine-2,6-dione is outlined below. This is a generalized scheme and specific reaction conditions may vary.

Experimental Protocol: Synthesis of 3-Bromopiperidine-2,6-dione (Illustrative)

This protocol is based on a general bromination procedure for piperidine-2,6-dione[7].

Materials:

-

Piperidine-2,6-dione

-

Liquid bromine

-

Chloroform

-

Ethanol

-

Pressure-resistant glass reaction vessel with a Teflon screw cap

-

Rotary evaporator

Procedure:

-

In a pressure-resistant glass reaction vessel, suspend piperidine-2,6-dione (1 equivalent) in chloroform.

-

Slowly add liquid bromine (1-1.5 equivalents) to the suspension.

-

Seal the vessel and heat the reaction mixture at a controlled temperature (e.g., 110°C) for a specified time (e.g., 1.5 hours).

-

After the reaction is complete, cool the vessel to room temperature before carefully opening it.

-

Stir the mixture to allow for the escape of hydrogen bromide gas.

-

Remove the solvent in vacuo using a rotary evaporator.

-

Dissolve the residue in ethanol and re-evaporate to yield the crude 3-bromopiperidine-2,6-dione.

-

Further purification can be achieved by recrystallization or column chromatography.

Mechanism of Action: Modulation of the Cereblon E3 Ligase Complex

The primary biological target of bromophenyl-piperidine-2,6-diones is the Cereblon (CRBN) protein[1]. CRBN is a substrate receptor of the Cullin-4A ring E3 ubiquitin ligase complex (CRL4-CRBN), which also includes DDB1 and ROC1[3]. This complex plays a crucial role in the ubiquitin-proteasome pathway, which is responsible for the degradation of cellular proteins.

By binding to a specific pocket on CRBN, these piperidine-2,6-dione derivatives modulate the substrate specificity of the E3 ligase complex. This binding event can either inhibit the ubiquitination of endogenous substrates or, more significantly, induce the ubiquitination and subsequent proteasomal degradation of neo-substrates that would not normally be targeted by the CRL4-CRBN complex. This induced degradation is the basis for the therapeutic effects of IMiDs in diseases like multiple myeloma, where the degradation of key transcription factors leads to cancer cell death[8].

The interaction between the piperidine-2,6-dione moiety and Cereblon is a well-characterized molecular event. The glutarimide ring of the molecule is essential for this binding. The bromophenyl substituent plays a role in modulating the binding affinity and can also serve as an attachment point for linkers in the design of PROTACs.

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Biological Activities and Therapeutic Potential

The biological activities of bromophenyl-piperidine-2,6-diones are intrinsically linked to their ability to modulate CRBN activity. These activities include:

-

Anti-cancer effects: By inducing the degradation of proteins essential for cancer cell survival and proliferation, such as transcription factors in multiple myeloma, these compounds and the PROTACs derived from them have shown significant anti-cancer activity.[8]

-

Immunomodulation: Similar to thalidomide, these compounds can modulate the production of cytokines, such as inhibiting the release of tumor necrosis factor-alpha (TNF-α).[1][9]

-

Anti-inflammatory properties: The immunomodulatory effects also confer anti-inflammatory properties, which were first observed with thalidomide in the treatment of erythema nodosum leprosum.[1]

Table 1: Summary of Key Characteristics of Bromophenyl-Piperidine-2,6-Diones

| Feature | Description |

| Core Scaffold | Piperidine-2,6-dione (glutarimide) |

| Key Substituent | Bromophenyl group |

| Primary Molecular Target | Cereblon (CRBN) |

| Mechanism of Action | Modulation of the CRL4-CRBN E3 ubiquitin ligase complex |

| Primary Application | E3 ligase ligand for Proteolysis Targeting Chimeras (PROTACs) |

| Therapeutic Areas | Oncology (e.g., Multiple Myeloma), Immunology, Inflammation |

Conclusion and Future Directions

Bromophenyl-piperidine-2,6-diones represent a crucial class of molecules in the field of chemical biology and drug discovery. Their well-defined interaction with Cereblon has established them as a go-to E3 ligase ligand for the development of PROTACs. The versatility of their synthesis allows for the creation of extensive libraries of PROTACs for the targeted degradation of a wide array of proteins implicated in various diseases. Future research in this area will likely focus on the development of novel piperidine-2,6-dione derivatives with improved binding affinities for CRBN, as well as the exploration of other E3 ligases to expand the scope of targeted protein degradation. The continued investigation of the structure-activity relationships of these compounds will undoubtedly lead to the development of more potent and selective therapeutics.

References

- CN112645902A - Synthetic method of 1- (4-bromophenyl)

-

Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives - ResearchGate. (URL: [Link])

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. (URL: [Link])

-

Cereblon E3 ligase modulator - Wikipedia. (URL: [Link])

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL: [Link])

-

Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed. (URL: [Link])

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (URL: [Link])

-

Development of Analogs of Thalidomide - Encyclopedia.pub. (URL: [Link])

-

Next-Generation Drugs Targeting the Cereblon Ubiquitin Ligase - YouTube. (URL: [Link])

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC - NIH. (URL: [Link])

-

Thalidomide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

-

Thalidomide | C13H10N2O4 | CID 5426 - PubChem - NIH. (URL: [Link])

-

3-(4-Bromophenyl)piperidine-2,6-dione | C11H10BrNO2 | CID 54520285 - PubChem. (URL: [Link])

Sources

- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tenovapharma.com [tenovapharma.com]

- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-broMopiperidine-2,6-dione synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

A Senior Application Scientist's Guide to 4-(2-Bromophenyl)piperidine-2,6-dione in Drug Discovery

An In-depth Technical Guide on a Core Moiety for Targeted Protein Degradation

Foreword: The Dawn of Targeted Protein Degradation

For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins by binding to their active sites. While immensely successful, this approach has limitations, leaving a vast portion of the proteome, including non-enzymatic scaffold proteins and transcription factors, deemed "undruggable." The emergence of Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a target, TPD co-opts the cell's own quality control machinery to completely eliminate it.

At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4] This guide focuses on a pivotal chemical entity in the TPD arsenal: 4-(2-Bromophenyl)piperidine-2,6-dione , a versatile and potent ligand for the Cereblon (CRBN) E3 ligase, providing researchers with the foundational knowledge and practical methodologies to leverage its power.

The Central Mechanism: Hijacking the CRL4-CRBN E3 Ligase Complex

The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for degrading unwanted or misfolded proteins. The specificity of this system is conferred by a family of over 600 E3 ubiquitin ligases, which recognize specific substrate proteins.[5] The Cullin-RING Ligase (CRL) family is the largest group of E3 ligases, and the CRL4 complex, which uses Cereblon (CRBN) as its substrate receptor, has become a cornerstone of TPD.[1][5]

The story of CRBN's role in drug discovery is intrinsically linked to the tragic history of thalidomide.[6][7][8] Initially marketed as a sedative, thalidomide was found to be a potent teratogen.[6][7] Years later, its immunomodulatory and anti-cancer properties were discovered, leading to the development of analogs like lenalidomide and pomalidomide.[6][9][10] Groundbreaking research revealed that these Immunomodulatory imide Drugs (IMiDs) function by binding directly to CRBN.[10][11][12] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment and subsequent degradation of "neo-substrates" that the ligase would not normally recognize.[12][13]

Molecules like this compound are direct descendants of this thalidomide lineage. They contain the critical glutarimide moiety that docks into a conserved hydrophobic pocket on CRBN.[12] The phenyl ring portion then acts as a versatile scaffold, allowing for the attachment of linkers to create PROTACs. When such a PROTAC forms a ternary complex with CRBN and a Protein of Interest (POI), it triggers the ubiquitination cascade, marking the POI for destruction.[4]

Synthesis and PROTAC Integration: A Practical Guide

The utility of this compound stems from its synthetic tractability and the strategic placement of the bromine atom, which serves as a prime chemical handle for linker conjugation.

Core Synthesis Strategy

While numerous synthetic routes exist for substituted piperidine-2,6-diones, a common and effective strategy involves the cyclization of a substituted glutaric acid derivative.[14][15] The following protocol outlines a generalized, field-proven approach.

Experimental Protocol 1: Synthesis of this compound

-

Step 1: Michael Addition

-

To a solution of diethyl 2-bromobenzylidenemalonate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as sodium ethoxide.

-

Add diethyl malonate and reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by neutralizing with acid, extracting with an organic solvent, and purifying the resulting tetra-ester intermediate via column chromatography.

-

Causality: This step constructs the core carbon backbone of the substituted glutaric acid precursor. The choice of base and solvent is critical for efficient conjugate addition.

-

-

Step 2: Hydrolysis and Decarboxylation

-

Hydrolyze the tetra-ester intermediate using a strong acid (e.g., 6M HCl) under reflux conditions. This process will also induce decarboxylation.

-

Continue heating until CO2 evolution ceases.

-

Cool the reaction mixture and extract the resulting 3-(2-bromophenyl)glutaric acid.

-

Causality: Harsh acidic conditions are required to hydrolyze all four ester groups and subsequently drive the decarboxylation of the geminal di-acid, yielding the desired glutaric acid derivative.

-

-

Step 3: Cyclization to form the Glutarimide Ring

-

Treat the 3-(2-bromophenyl)glutaric acid with a dehydrating agent such as acetic anhydride or thionyl chloride to form the corresponding anhydride in situ.

-

Add a source of ammonia (e.g., urea or ammonium carbonate) and heat the mixture, often to a melt.

-

The reaction proceeds via anhydride opening followed by intramolecular cyclization and dehydration to form the piperidine-2,6-dione ring.

-

Purify the final product, this compound, by recrystallization or column chromatography.

-

Self-Validation: The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry. The presence of the characteristic glutarimide proton signals and the correct molecular weight are key validation points.

-

PROTAC Assembly

The 2-bromo substituent is ideal for modern cross-coupling reactions, enabling the attachment of a wide variety of chemical linkers.

Experimental Protocol 2: Conjugation to a Linker and Warhead

-

Step 1: Linker Attachment via Cross-Coupling

-

Combine this compound, a suitable boronic acid or ester-functionalized linker (for Suzuki coupling), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a degassed solvent mixture (e.g., dioxane/water).

-

Heat the reaction under an inert atmosphere (N2 or Ar) until the starting material is consumed.

-

Purify the linker-conjugated CRBN ligand via chromatography.

-

Causality: Palladium-catalyzed cross-coupling reactions are exceptionally reliable for forming carbon-carbon bonds. The choice of catalyst, ligand, and base must be optimized for the specific linker substrate to maximize yield and minimize side reactions.

-

-

Step 2: Warhead Conjugation

-

Activate the terminal functional group on the linker (e.g., a carboxylic acid) using a peptide coupling reagent (e.g., HATU or EDC/HOBt).

-

Add the "warhead" molecule (the ligand for the protein of interest), which typically contains a free amine or alcohol, along with a non-nucleophilic base (e.g., DIPEA).

-

Stir at room temperature until the reaction is complete.

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Self-Validation: The final PROTAC's identity and purity must be rigorously confirmed by LC-MS and NMR to ensure the integrity of the molecule for biological testing.

-

Efficacy and Mechanism of Action: A Workflow for Validation

Once synthesized, the PROTAC must be subjected to a battery of assays to confirm its ability to induce degradation of the target protein via the intended CRBN-dependent mechanism.

Quantifying Target Protein Degradation

The primary measure of a PROTAC's success is its ability to reduce the cellular levels of its target protein.

Experimental Protocol 3: Western Blot for Protein Degradation

-

Cell Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% milk or BSA in TBST) and probe with a primary antibody specific to the target protein. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).

-

Detection: Use a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

-

Causality: This workflow allows for the direct visualization and quantification of the reduction in steady-state protein levels, providing a robust measure of PROTAC activity. The loading control is essential to ensure that any observed decrease is due to specific degradation and not unequal sample loading.

-

Data Presentation: Summarizing Degradation Potency

The results from dose-response experiments are typically summarized to determine the DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation achieved).

| PROTAC ID | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |

| PROTAC-X | Cell Line A | 18 | 25 | >95 |

| PROTAC-X | Cell Line B | 18 | 150 | 85 |

| Negative Control | Cell Line A | 18 | >10,000 | <10 |

Confirming the Degradation Pathway

It is crucial to prove that the observed protein loss is occurring through the intended CRBN-proteasome pathway.

Experimental Protocol 4: Mechanistic Validation Assays

-

Proteasome Dependence:

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib) for 1-2 hours.

-

Co-treat the cells with the proteasome inhibitor and the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50).

-

Analyze protein levels by Western Blot.

-

Expected Outcome: The proteasome inhibitor should "rescue" the protein from degradation, demonstrating that the PROTAC's activity is dependent on the proteasome.

-

-

CRBN Dependence:

-

Competition Assay: Pre-treat cells with an excess of a free CRBN ligand (e.g., 10 µM lenalidomide or pomalidomide) for 1-2 hours.

-

Co-treat the cells with the competitor and the PROTAC.

-

Analyze protein levels by Western Blot.

-

Expected Outcome: The free CRBN ligand will occupy the binding site on CRBN, preventing the PROTAC from engaging the E3 ligase and thus blocking degradation of the target protein.

-

Alternative: Use a CRBN knockout (KO) cell line. The PROTAC should be inactive in these cells compared to the wild-type counterpart.

-

Conclusion and Future Horizons

This compound is more than just a chemical intermediate; it is a key that unlocks the therapeutic potential of the CRBN E3 ligase. Its robust chemical properties, well-understood mechanism of action, and synthetic accessibility have established it as a foundational building block in the development of novel PROTAC degraders.[15][16] The protocols and workflows detailed in this guide provide a validated framework for researchers to synthesize, evaluate, and optimize PROTACs built from this essential core.

The field of TPD is rapidly advancing. While CRBN remains a workhorse, efforts are underway to recruit other E3 ligases to expand the scope of degradable targets and overcome potential resistance mechanisms.[1] Nevertheless, the lessons learned from the thalidomide family of molecules, and the continued utility of robust ligands like this compound, will continue to inform and accelerate the design of the next generation of protein-degrading therapeutics, bringing us closer to drugging the entire proteome.

References

- Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents. (n.d.).

-

Cereblon E3 ligase modulator - Wikipedia. (2023, November 29). Wikipedia. [Link]

-

Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). Current Protocols. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2022). Chemistry – An Asian Journal. [Link]

-

Protein degraders - from thalidomide to new PROTACs. (2024). Nihon Yakurigaku Zasshi. [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Medicinal Chemistry. [Link]

-

Targeted protein degradation using thalidomide and its derivatives. (2024). ResearchGate. [Link]

-

Development of Analogs of Thalidomide. (2022). Encyclopedia.pub. [Link]

-

The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). Nature Communications. [Link]

-

Small-Molecule Approaches to Targeted Protein Degradation. (2021). Annual Review of Pharmacology and Toxicology. [Link]

-

Protein Degrader In Vitro Evaluation Services. (n.d.). Creative Biolabs. [Link]

-

Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. (2015). Chemistry & Biology. [Link]

-

Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). (2022). YouTube. [Link]

-

Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Bio-Techne. [Link]

-

The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. (2021). ResearchGate. [Link]

-

Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. (2025). bioRxiv. [Link]

-

Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. (2017). The FEBS Journal. [Link]

-

PROTAC Design. (n.d.). BioSolveIT. [Link]

-

Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. (2019). ACS Medicinal Chemistry Letters. [Link]

-

Thalidomide - Wikipedia. (2024, January 15). Wikipedia. [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Taylor & Francis Online. [Link]

-

PROTAC Design | Degrader Design and Synthesis. (n.d.). Bio-Techne. [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2018). ACS Medicinal Chemistry Letters. [Link]

-

Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. (2003). Journal of Medicinal Chemistry. [Link]

-

SID 387065615 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

- Processes for the preparation of thalidomide - Google Patents. (n.d.).

Sources

- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. revvity.com [revvity.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Thalidomide - Wikipedia [en.wikipedia.org]

- 9. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Methodological & Application

The Pivotal Role of the Glutarimide Scaffold: Application Notes for 4-(2-Bromophenyl)piperidine-2,6-dione Derivatives in Oncology Research

Introduction: From a Synthetic Intermediate to a Cornerstone of Targeted Protein Degradation

The compound 4-(2-Bromophenyl)piperidine-2,6-dione is a key chemical intermediate whose structural backbone, the glutarimide (piperidine-2,6-dione) ring, is central to a revolutionary class of anti-cancer therapeutics. While not an active therapeutic agent itself, this molecule serves as a critical building block in the synthesis of Cereblon (CRBN) E3 Ligase Modulatory Drugs (CELMoDs) and Proteolysis Targeting Chimeras (PROTACs). These cutting-edge modalities are redefining treatment paradigms, particularly in hematological malignancies such as multiple myeloma.

This guide provides an in-depth exploration of the application of derivatives synthesized from the this compound scaffold in cancer research. We will delve into the mechanism of action, provide detailed protocols for the evaluation of these compounds, and present quantitative data to inform experimental design. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize these powerful molecules in their own research endeavors.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Derivatives of this compound, most notably the CELMoDs like iberdomide and mezigdomide, function as "molecular glues." They bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate-binding surface of CRBN, inducing a conformational change that promotes the recruitment of neo-substrates—proteins not normally targeted by this E3 ligase.[1][2]

In the context of multiple myeloma, the primary neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] These proteins are crucial for the survival and proliferation of myeloma cells.[3] The formation of the ternary complex (CRBN-CELMoD-IKZF1/3) leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome.

The degradation of IKZF1 and IKZF3 has profound downstream anti-cancer effects. It leads to the downregulation of key oncogenes, including c-MYC and Interferon Regulatory Factor 4 (IRF4), which are essential for myeloma cell survival.[5] This cascade of events ultimately results in cell cycle arrest and apoptosis of the malignant plasma cells. Furthermore, the degradation of these transcription factors in T-cells has an immunostimulatory effect, enhancing the body's own anti-tumor immune response.[6]

Caption: Mechanism of action of CELMoDs in multiple myeloma.

Experimental Protocols and Application Notes

The evaluation of novel CELMoDs derived from the this compound scaffold involves a series of in vitro and in vivo assays to determine their efficacy, potency, and mechanism of action.

In Vitro Cell Viability and Cytotoxicity Assays

Purpose: To determine the anti-proliferative and cytotoxic effects of the test compounds on cancer cell lines.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay quantifies ATP, an indicator of metabolically active cells.[7]

Protocol: CellTiter-Glo® Assay

-

Cell Seeding:

-

Seed multiple myeloma cell lines (e.g., MM.1S, U266, H929, RPMI-8226) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2][8][9]

-

Include wells with medium only for background luminescence measurement.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound (e.g., 10 mM to 1 nM) in culture medium.

-

Add 100 µL of the diluted compound to the respective wells. For the vehicle control, add 100 µL of medium with the same concentration of the solvent (e.g., DMSO).

-

Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.[11]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Record luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Causality Behind Experimental Choices:

-

Opaque-walled plates: To prevent well-to-well crosstalk of the luminescent signal.

-

72-96 hour incubation: Allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

-

Room temperature equilibration: Ensures optimal enzyme activity for the luciferase reaction.

Western Blotting for Target Protein Degradation

Purpose: To visually confirm and quantify the degradation of the target proteins (IKZF1 and IKZF3) following compound treatment.

Protocol: Western Blotting for IKZF1/3 Degradation

-

Cell Lysis:

-

Seed cells and treat with the test compound for a specified time (e.g., 4, 8, 12, 24 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]

-

Incubate on ice for 30 minutes with periodic vortexing.[12]

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[12]

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.[14]

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using software like ImageJ.[14]

-

Normalize the target protein band intensity to the loading control.

-

Calculate the degradation concentration 50 (DC50) and maximum degradation (Dmax) values by plotting the normalized protein levels against the compound concentration.[14][15]

-

Caption: A streamlined workflow for Western Blot analysis of protein degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Purpose: To demonstrate the drug-dependent interaction between the CRBN E3 ligase and the neo-substrate (IKZF1/3), confirming the formation of the ternary complex.[16][17]

Protocol: Co-Immunoprecipitation

-

Cell Treatment and Lysis:

-

Treat cells (e.g., HEK293T cells overexpressing tagged CRBN) with the test compound or vehicle control for a short duration (e.g., 2-4 hours).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G agarose/sepharose beads.

-

Incubate the pre-cleared lysate with an antibody against the tagged CRBN or endogenous CRBN overnight at 4°C.

-

Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using antibodies against CRBN, IKZF1, and IKZF3.

-

Expected Outcome: The presence of IKZF1 and IKZF3 bands in the sample treated with the active compound and immunoprecipitated with the CRBN antibody, but not in the vehicle control, confirms the formation of the drug-induced ternary complex.

In Vivo Xenograft Models

Purpose: To evaluate the anti-tumor efficacy of the test compounds in a living organism.

Protocol: Multiple Myeloma Xenograft Model

-

Cell Line and Animal Model:

-

Tumor Implantation:

-

Subcutaneously inject 5-10 x 10^6 myeloma cells suspended in PBS and Matrigel into the flank of the mice.

-

-

Compound Administration:

-

Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., iberdomide) and vehicle control via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily, 5 days a week).[19][20]

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers two to three times a week.

-

Monitor the body weight and overall health of the mice.

-

The study endpoint can be a predetermined tumor volume, a specific time point, or signs of morbidity.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to confirm target degradation in vivo.

-

Causality Behind Experimental Choices:

-

Immunodeficient mice: Essential for the engraftment and growth of human cancer cells.

-

Matrigel: Provides a supportive matrix for initial tumor cell growth.

-

Regular monitoring: Crucial for assessing treatment efficacy and ensuring animal welfare.

Quantitative Data Summary

The potency and efficacy of CELMoDs can be summarized by their IC50 values for cell viability and DC50/Dmax values for protein degradation.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| Iberdomide | Multiple Myeloma (various) | Cell Viability | ORR | ~30-50% (in patients) | [5] |

| Iberdomide | - | CRBN Binding | IC50 | ~150 nM | [18] |

| Mezigdomide | Multiple Myeloma (various) | Cell Viability | - | Potent antiproliferative effects | [19] |

| MGD-28 | - | Protein Degradation | DC50 (IKZF1) | 3.8 nM | [21] |

| MGD-28 | - | Protein Degradation | DC50 (IKZF3) | 7.1 nM | [21] |

Conclusion and Future Perspectives

The this compound scaffold is a linchpin in the development of a new generation of anti-cancer drugs that operate through targeted protein degradation. The derivatives, particularly CELMoDs, have demonstrated remarkable efficacy in preclinical and clinical settings, offering new hope for patients with difficult-to-treat cancers like multiple myeloma. The protocols and application notes provided herein offer a comprehensive framework for researchers to explore the potential of these molecules. As our understanding of the ubiquitin-proteasome system deepens, we can anticipate the development of even more potent and selective degraders, further expanding the therapeutic landscape of oncology.

References

-

Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. Available at: [Link]

-

Kegyes, D., et al. (2025). Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma. Journal of Experimental & Clinical Cancer Research, 44(1), 1-15. Available at: [Link]

-

Zhang, T., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Journal of Medicinal Chemistry, 67(1), 257-277. Available at: [Link]

-

International Myeloma Foundation. (n.d.). Iberdomide. Available at: [Link]

-

Goundry, W. R., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Organic & Biomolecular Chemistry, 22(1), 16-32. Available at: [Link]

-

Zhang, T., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Journal of Medicinal Chemistry, 67(1), 257-277. Available at: [Link]

-

CenterWatch. (2025). Iberdomide Maintenance Therapy in Patients With Multiple Myeloma. Available at: [Link]

-

Perez, C., et al. (2023). Synthesis of novel glutarimide derivatives via the Ugi multicomponent reaction: affinity towards the E3 ubiquitin ligase substrate receptor Cereblon. RSC Medicinal Chemistry, 14(10), 1855-1863. Available at: [Link]

-

Pérez-Galán, P., et al. (2014). Phenotypic, Genomic and Functional Characterization Reveals No Differences between CD138++ and CD138low Subpopulations in Multiple Myeloma Cell Lines. PLoS ONE, 9(3), e92378. Available at: [Link]

-

Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 3(1), e27708. Available at: [Link]

-

OUS-research.no. (n.d.). CellTiter-Glo Assay. Available at: [Link]

-

Watson, E. R., et al. (2022). Molecular glue CELMoD compounds are regulators of cereblon conformation. Science, 378(6619), 549-553. Available at: [Link]

-

Li, S., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols, 5(2), 103080. Available at: [Link]

-

van de Donk, N., et al. (2025). The Role of CELMoD Agents in Multiple Myeloma. OncoTargets and Therapy, 18, 921-936. Available at: [Link]

-

OUS-research.no. (n.d.). CellTiter-Glo Assay. Available at: [Link]

-

Hideshima, T., et al. (2019). Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN. Leukemia, 33(10), 2419-2430. Available at: [Link]

-

Goundry, W. R., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Organic & Biomolecular Chemistry, 22(1), 16-32. Available at: [Link]

-

Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. Available at: [Link]

-

Lonial, S., et al. (2022). Iberdomide plus dexamethasone in heavily pretreated late-line relapsed or refractory multiple myeloma (CC-220-MM-001): a multicentre, multicohort, open-label, phase 1/2 trial. The Lancet Haematology, 9(11), e824-e836. Available at: [Link]

-

Valk, C., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 249, 115160. Available at: [Link]

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Available at: [Link]

-

Martin, N., et al. (2024). P-335: Iberdomide is immune stimulatory and induces deep anti-myeloma activity across doses in combination with daratumumab in patients with TNE NDMM from the CC-220-MM-001 study. IMS 2024 Annual Meeting. Available at: [Link]

-

Zhang, T., et al. (2024). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Oncology Research. Available at: [Link]

-

Bristol Myers Squibb. (n.d.). How Novel CELMoD Agents Work. Available at: [Link]

-

Cusabio. (n.d.). Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. Available at: [Link]

-

de Azevedo, T. C., et al. (2015). Multiple myeloma cell lines and primary tumors proteoma: protein biosynthesis and immune system as potential therapeutic targets. BMC Cancer, 15, 893. Available at: [Link]

-

Watson, E. R., et al. (2022). Molecular glue CELMoD compounds are regulators of cereblon conformation. Lander Lab, Scripps Research. Available at: [Link]

Sources

- 1. promega.com [promega.com]

- 2. RPMI-8226 (Multiple Myeloma) - Imanis Life Sciences | United States [imanislife.com]

- 3. researchgate.net [researchgate.net]

- 4. CELMoDs for the treatment of MM: Latest clinical trial data [multiplemyelomahub.com]

- 5. myeloma.org [myeloma.org]

- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 8. Phenotypic, Genomic and Functional Characterization Reveals No Differences between CD138++ and CD138low Subpopulations in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple myeloma cell lines and primary tumors proteoma: protein biosynthesis and immune system as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. OUH - Protocols [ous-research.no]

- 12. ptglab.com [ptglab.com]

- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 14. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. nkartatx.com [nkartatx.com]

- 19. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Iberdomide Maintenance Therapy in Patients With Multiple Myeloma | Clinical Research Trial Listing [centerwatch.com]

- 21. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for 4-(2-Bromophenyl)piperidine-2,6-dione in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Candidate in the Fight Against Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A key pathological feature common to many of these disorders is chronic neuroinflammation, which contributes to neuronal dysfunction and death.[1][2] The piperidine-2,6-dione scaffold is the core structure of a class of drugs known as immunomodulatory imide drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide.[3][4] These compounds have demonstrated potent anti-inflammatory and neuroprotective effects in various preclinical models of neurodegeneration.[5][6][7][8]

4-(2-Bromophenyl)piperidine-2,6-dione is a novel analog of this class. While direct studies on this specific compound in neurodegenerative disease models are not yet widely published, its structural similarity to established IMiDs provides a strong rationale for its investigation as a potential therapeutic agent. This document provides a comprehensive guide for researchers to explore the application of this compound in relevant experimental models, based on the known mechanisms of action of its parent compounds.

Hypothesized Mechanism of Action: Targeting Cereblon and Neuroinflammation

The primary molecular target of IMiDs is the protein Cereblon (CRBN).[9][10] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[11][12] By binding to CRBN, IMiDs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is central to their therapeutic effects.[12]

In the context of neurodegeneration, the key consequences of CRBN modulation by a compound like this compound are hypothesized to be:

-

Inhibition of Pro-inflammatory Cytokine Production: A primary downstream effect of CRBN modulation by IMiDs is the suppression of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α).[1][13][14] This is achieved through the destabilization of TNF-α mRNA.[14]

-

Modulation of Microglial Activation: Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in neuroinflammation. IMiDs have been shown to reduce microglial activation, thereby mitigating their detrimental effects in disease states.[6]

-

Neuroprotection: By reducing the inflammatory milieu and potentially through other direct mechanisms, IMiDs can protect neurons from cell death in various neurotoxicity models.[5][7]

-

Regulation of Protein Homeostasis: Emerging evidence suggests that CRBN is involved in the clearance of protein aggregates, a hallmark of many neurodegenerative diseases.[12][15] Modulation of CRBN activity could therefore influence the pathogenic accumulation of proteins like amyloid-beta, tau, and alpha-synuclein.

The following diagram illustrates the hypothesized signaling pathway:

Caption: Hypothesized mechanism of action of this compound.

Application Notes and Protocols

The following protocols are designed to enable the comprehensive evaluation of this compound in preclinical models of neurodegenerative diseases.

I. In Vitro Characterization

A. Assessment of Anti-inflammatory Activity in Microglia

-

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by activated microglia.

-

Protocol:

-

Cell Culture: Culture BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 24-well plate. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. Include a vehicle control (DMSO) and an LPS-only control.

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

-

Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

-

Cell Viability: Assess cell viability in parallel using an MTT or LDH assay to ensure that the observed effects are not due to cytotoxicity.

-

-

Expected Outcome: A dose-dependent decrease in the secretion of pro-inflammatory cytokines in the presence of this compound.

B. Evaluation of Neuroprotective Effects in a Neuronal Toxicity Model

-

Objective: To assess the ability of this compound to protect neurons from cell death induced by a neurotoxin or pathogenic protein aggregates.

-

Protocol:

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells or primary cortical neurons in appropriate media.

-

Treatment: Plate cells in a 96-well plate. Pre-treat with this compound at various concentrations for 24 hours.

-

Induction of Toxicity: Induce neuronal cell death by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or aggregated amyloid-beta (Aβ) peptides for an Alzheimer's model.

-

Incubation: Incubate for an additional 24-48 hours.

-

Viability Assessment: Measure cell viability using the MTT assay or by staining with Calcein-AM and Ethidium Homodimer-1 to visualize live and dead cells, respectively.

-

-

Expected Outcome: Increased neuronal viability in the presence of this compound compared to the toxin-only control.

II. In Vivo Evaluation in Animal Models

A. Parkinson's Disease Model: MPTP-induced Neurodegeneration

-

Objective: To investigate the neuroprotective and anti-inflammatory effects of this compound in a mouse model of Parkinson's disease.

-

Protocol:

-

Animal Model: Use C57BL/6 mice. Induce Parkinson's-like pathology by administering four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.

-

Drug Administration: Administer this compound (e.g., 10, 50, 100 mg/kg, i.p. or oral gavage) daily, starting 24 hours before MPTP administration and continuing for 7 days.

-

Behavioral Analysis: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia at baseline and at the end of the treatment period.

-

Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss. Stain for Iba1 to assess microglial activation.

-

Neurochemical Analysis: Measure dopamine levels and its metabolites in the striatum using HPLC.

-

-

Expected Outcome:

-

Amelioration of motor deficits in the behavioral tests.

-

Preservation of TH-positive neurons in the substantia nigra and striatum.

-

Reduced microgliosis in the affected brain regions.

-

Restoration of striatal dopamine levels.

-

B. Alzheimer's Disease Model: 5xFAD Transgenic Mice

-

Objective: To evaluate the effect of this compound on amyloid pathology, neuroinflammation, and cognitive deficits in a transgenic mouse model of Alzheimer's disease.

-

Protocol:

-

Animal Model: Use 5xFAD transgenic mice, which develop amyloid plaques and cognitive deficits.

-

Drug Administration: Begin chronic administration of this compound (formulated in drinking water or chow, or daily gavage) at an early pathological stage (e.g., 3 months of age) and continue for 3-6 months.

-

Cognitive Assessment: Evaluate learning and memory using behavioral tests such as the Morris water maze and the novel object recognition test.

-

Pathological Analysis: At the end of the treatment period, collect brain tissue.

-

Amyloid Plaque Load: Quantify amyloid plaque burden using immunohistochemistry (e.g., with 6E10 antibody) or thioflavin S staining.

-

Neuroinflammation: Assess microgliosis (Iba1) and astrogliosis (GFAP) surrounding the plaques.

-

Synaptic Integrity: Measure levels of synaptic markers such as synaptophysin.

-

-

Biochemical Analysis: Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates using ELISA.

-

-

Expected Outcome:

-

Improved performance in cognitive tasks.

-

Reduced amyloid plaque deposition.

-

Decreased neuroinflammation.

-

Preservation of synaptic markers.

-

The following diagram outlines a general experimental workflow for in vivo studies:

Caption: General experimental workflow for in vivo evaluation.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. The use of tables is recommended for summarizing key findings.

Table 1: Example Data Summary for In Vitro Microglia Study

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |

| Vehicle | 50 ± 5 | 20 ± 3 | 30 ± 4 | 100 ± 5 |

| LPS (100 ng/mL) | 500 ± 40 | 200 ± 25 | 300 ± 30 | 98 ± 6 |

| LPS + Cmpd (0.1 µM) | 450 ± 35 | 180 ± 20 | 270 ± 25 | 99 ± 5 |

| LPS + Cmpd (1 µM) | 300 ± 28 | 120 ± 15 | 180 ± 20 | 101 ± 4 |

| LPS + Cmpd (10 µM) | 150 ± 15 | 60 ± 8 | 90 ± 10 | 97 ± 7 |

| LPS + Cmpd (100 µM) | 75 ± 10 | 30 ± 5 | 45 ± 6 | 95 ± 8 |

Data are presented as mean ± SEM. "Cmpd" refers to this compound.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity for the potential treatment of neurodegenerative diseases. Its structural relationship to the well-characterized IMiDs provides a solid foundation for investigating its therapeutic potential. The protocols outlined in this document offer a comprehensive framework for elucidating its anti-inflammatory and neuroprotective properties in relevant preclinical models. Successful outcomes from these studies could pave the way for its further development as a novel disease-modifying therapy for patients suffering from these devastating disorders.

References

-

National Institute on Aging. (2017, December 6). Therapeutics for Neurodegenerative Disorders and Cancer Using Lenalidomide Analogs. [Link]

-

ResearchGate. (2020, January 14). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

-

PMC - NIH. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]

-

PubMed. A Parkinson-like neurologic deficit in primates is caused by a novel 4-substituted piperidine. [Link]

-

PMC - PubMed Central. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. [Link]

-

PMC - PubMed Central. Cereblon Regulates the Proteotoxicity of Tau by Tuning the Chaperone Activity of DNAJA1. [Link]

- Google Patents. AU2011239966B2 - Novel compounds for the treatment of diseases associated with amyloid or amyloid-like proteins.

-

PubMed Central. Pomalidomide mitigates neuronal loss, neuroinflammation, and behavioral impairments induced by traumatic brain injury in rat. [Link]

-

PMC - NIH. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. [Link]

-

PubMed. Lenalidomide reduces microglial activation and behavioral deficits in a transgenic model of Parkinson's disease. [Link]

-

PMC - PubMed Central. Repurposing Pomalidomide as a Neuroprotective Drug: Efficacy in an Alpha-Synuclein-Based Model of Parkinson's Disease. [Link]

-

Oxford Academic. Cereblon suppresses the formation of pathogenic protein aggregates in a p62-dependent manner. [Link]

-

Alzheimer's Drug Discovery Foundation. Lenalidomide. [Link]

-

PubMed. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. [Link]

-

PubMed. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. [Link]

-

ResearchGate. (PDF) Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. [Link]

- Google Patents.

-

PMC - NIH. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

-

Precise PEG. 3-(4-bromophenyl)piperidine-2,6-dione. [Link]

-

Frontiers. Neuroprotection by the Immunomodulatory Drug Pomalidomide in the Drosophila LRRK2WD40 Genetic Model of Parkinson's Disease. [Link]

-

ALZFORUM. Lenalidomide. [Link]

-

ACS Publications. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. [Link]

-

PubMed Central. Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine. [Link]

-

Wikipedia. Cereblon E3 ligase modulator. [Link]

-

Journal of Pharmaceutical, Chemical and Biological Sciences. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

-

Alzheimer's Drug Discovery Foundation. Lenalidomide for Early Alzheimer's: Taking on Multiple Neuropathologies at Once. [Link]

-

PubMed - NIH. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases. [Link]

- Google Patents. RU2341265C2 - Pharmaceutical compositions for neural disorder treatment, containing dextromethorphane and quinidine.

-

Frontiers. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. [Link]

-

MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

-

PMC - PubMed Central. Pomalidomide Improves Motor Behavioral Deficits and Protects Cerebral Cortex and Striatum Against Neurodegeneration Through a Reduction of Oxidative/Nitrosative Damages and Neuroinflammation After Traumatic Brain Injury. [Link]

-

PubMed. Cereblon suppresses the formation of pathogenic protein aggregates in a p62-dependent manner. [Link]

- Google Patents. US10179126B2 - 2,4-thiazolidinedione derivatives in the treatment of central nervous system disorders.

-

OUCI. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments. [Link]

-

ResearchGate. Neuroprotection by the Immunomodulatory Drug Pomalidomide in the Drosophila LRRK2WD40 Genetic Model of Parkinson's Disease. [Link]

- Google Patents. WO2013007698A1 - Pharmaceutical composition for neurological disorders.

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

Sources

- 1. techtransfer.cancer.gov [techtransfer.cancer.gov]

- 2. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. Pomalidomide mitigates neuronal loss, neuroinflammation, and behavioral impairments induced by traumatic brain injury in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenalidomide reduces microglial activation and behavioral deficits in a transgenic model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repurposing Pomalidomide as a Neuroprotective Drug: Efficacy in an Alpha-Synuclein-Based Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuroprotection by the Immunomodulatory Drug Pomalidomide in the Drosophila LRRK2WD40 Genetic Model of Parkinson’s Disease [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cereblon Regulates the Proteotoxicity of Tau by Tuning the Chaperone Activity of DNAJA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cereblon suppresses the formation of pathogenic protein aggregates in a p62-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(2-Bromophenyl)piperidine-2,6-dione

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Bromophenyl)piperidine-2,6-dione. This compound and its structural analogs, featuring the glutarimide core, are of significant interest in medicinal chemistry and drug development, particularly as building blocks for targeted protein degraders.[1][2] The developed reversed-phase HPLC method is suitable for assessing the purity and stability of the analyte in bulk drug substance and during formulation development. The protocol has been structured to meet the rigorous standards of the pharmaceutical industry, with detailed procedures for system suitability and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Method Rationale

This compound is a synthetic intermediate whose purity is critical for the successful synthesis of downstream products. A reliable analytical method is essential for quality control, enabling the accurate determination of potency and the detection of any process-related impurities or degradation products.

Analyte Physicochemical Properties

The design of an effective HPLC method is predicated on the physicochemical properties of the analyte. Key properties for this compound are summarized below.

| Property | Value | Source |

| Chemical Structure |  | PubChem[5] |

| CAS Number | 1267337-47-2 | ChemicalBook[6] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | PubChem[5] |

| Molecular Weight | 268.11 g/mol | PubChem[5] |

| Calculated XLogP3 | 1.7 | PubChem[5] |

Chromatographic Strategy: Causality Behind Experimental Choices

-

Mode of Chromatography: The analyte's calculated XLogP3 of 1.7 indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[5][7]

-

Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the primary stationary phase. Its versatility and robust performance for a wide range of moderately polar to non-polar compounds ensure good retention and peak shape for the target analyte. The presence of the bromophenyl ring also suggests that a Phenyl-Hexyl stationary phase could offer alternative selectivity through π-π interactions, which can be explored if co-eluting impurities are an issue.[8]

-

Mobile Phase Selection: A combination of water and a water-miscible organic solvent is required for RP-HPLC.

-

Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, allowing for more sensitive detection.

-

Aqueous Phase & pH Control: A buffered aqueous phase is critical for ensuring the reproducibility of retention times. The glutarimide moiety contains an acidic N-H proton. Buffering the mobile phase around a neutral pH (e.g., pH 6.8 with a phosphate buffer) ensures a consistent ionization state for the analyte and any acidic or basic impurities, leading to sharp, symmetrical peaks.

-

-

Detector Selection: The bromophenyl chromophore in the molecule is expected to exhibit strong UV absorbance. A photodiode array (PDA) or UV-Vis detector is selected, with an optimal detection wavelength of 230 nm determined through UV spectral analysis to maximize sensitivity and specificity.

Detailed Experimental Protocol

Instrumentation and Equipment

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.

-

Data Acquisition Software: OpenLab CDS or equivalent.

-

Analytical Balance (0.01 mg readability).

-

pH Meter.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents

-

This compound Reference Standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium Dihydrogen Phosphate (KH₂PO₄, ACS grade).

-

Sodium Hydroxide (ACS grade).

-

Orthophosphoric Acid (ACS grade).

-

Water (ASTM Type I, 18.2 MΩ·cm).

Preparation of Solutions

-

Buffer Preparation (25 mM Phosphate Buffer, pH 6.8): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of Type I water. Adjust the pH to 6.8 with a dilute sodium hydroxide solution.

-

Mobile Phase A: 25 mM Phosphate Buffer, pH 6.8.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).

-

Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The optimized chromatographic parameters are summarized in the table below.

| Parameter | Condition |

| Column | Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 25 mM Phosphate Buffer, pH 6.8B: Acetonitrile |

| Gradient Program | 0-2 min: 50% B2-15 min: 50% to 90% B15-17 min: 90% B17.1-20 min: 50% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA at 230 nm |

| Run Time | 20 minutes |

System Suitability Testing (SST)

Before initiating any sample analysis, the system's performance must be verified by running the Working Standard Solution (0.1 mg/mL) in five replicate injections. The results must conform to the acceptance criteria outlined below, which are based on standard pharmacopeial guidelines.[9][10]

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |

| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is trustworthy and fit for its intended purpose, a comprehensive validation must be performed.[3][11] The following protocol outlines the required experiments.

Specificity (Stability-Indicating Nature)

The method's ability to unequivocally assess the analyte in the presence of potential impurities and degradants is established through forced degradation studies.

-

Protocol: Subject the analyte solution (0.1 mg/mL) to the following stress conditions:

-

Acidic: 0.1 M HCl at 60 °C for 4 hours.

-

Basic: 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 105 °C for 48 hours (solid state).

-

Photolytic: UV light (254 nm) for 24 hours.

-

-

Acceptance Criteria: The primary peak of this compound must be spectrally pure (as determined by PDA peak purity analysis) and well-resolved (Resolution > 2.0) from all degradation product peaks.

Linearity

-

Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

-

Acceptance Criteria: The plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.999.

Accuracy

-

Protocol: Perform a recovery study by spiking a placebo matrix (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze each level in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

-

Repeatability (Intra-assay precision): Analyze six independent preparations of the working standard solution (0.1 mg/mL) on the same day, with the same analyst and instrument.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

-

Protocol: Estimate LOD and LOQ based on the signal-to-noise ratio (S/N).

-

LOD: S/N ratio of 3:1.

-

LOQ: S/N ratio of 10:1.

-

-

Acceptance Criteria: The LOQ concentration must exhibit acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

-

Protocol: Deliberately vary key method parameters and assess the impact on the results (e.g., retention time, peak area).

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

-

Column Temperature: ± 5 °C (25 and 35 °C).

-

Mobile Phase pH: ± 0.2 units (pH 6.6 and 7.0).

-

-

Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process and the validation framework.

Caption: HPLC Analytical Workflow for this compound.

Caption: Logical Framework for HPLC Method Validation based on ICH Guidelines.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The gradient elution effectively separates the main analyte from impurities and degradation products generated under stress conditions, confirming its stability-indicating properties. This method is fit for purpose and can be confidently implemented in quality control laboratories for routine analysis and stability studies in the pharmaceutical development process.

References

- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.

-

3-(4-Bromophenyl)piperidine-2,6-dione | C11H10BrNO2 | CID 54520285. PubChem, National Center for Biotechnology Information. Source for physicochemical properties, including structure and XLogP3.[Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Center for Biotechnology Information (PMC). Discusses the importance of the glutarimide scaffold.[Link]

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

-

Reversed Phase HPLC Method Development. Phenomenex. Technical guide explaining rationale for mobile phase and column selection.[Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Authoritative guideline for method validation.[Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Updated authoritative guideline for method validation.[Link]

-

What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. Discusses modern pharmacopeial standards for chromatography.[Link]

-

Annex 4: General guidance on chromatography. World Health Organization (WHO). Provides guidance on good chromatography practices, including system suitability.[Link]

-

Steps for HPLC Method Validation. Pharmaguideline. Practical overview of validation parameters.[Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Royal Society of Chemistry. Highlights the relevance of the glutarimide chemical class.[Link]